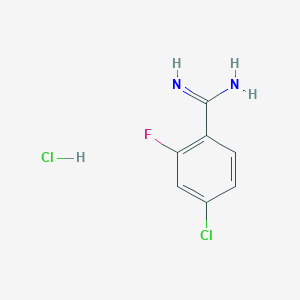
3-Methyl-tetrahydro-pyran-4-ol
Übersicht
Beschreibung
3-Methyl-tetrahydro-pyran-4-OL: is an organic compound that belongs to the class of tetrahydropyrans It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a methyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Methyl-tetrahydro-pyran-4-OL is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: In biological and medicinal research, this compound has been investigated for its potential therapeutic properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors involved in disease pathways .
Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
Target of Action
3-Methyl-tetrahydro-pyran-4-OL is a complex organic compound that is used in a variety of products such as washing & cleaning products, air care products, biocides (e.g. disinfectants, pest control products), perfumes and fragrances, polishes and waxes and cosmetics and personal care products . .
Mode of Action
It is known that the compound is used for its perfuming properties
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound is a derivative of tetrahydropyran, which is a common structural motif in many natural products, including pyranose sugars such as glucose . .
Result of Action
As a perfuming agent, it likely contributes to the sensory properties of the products in which it is included
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is used in a variety of indoor and outdoor products , suggesting that it is stable under a range of environmental conditions.
Biochemische Analyse
Biochemical Properties
It is known that tetrahydropyran derivatives, which 3-Methyl-tetrahydro-pyran-4-OL is a part of, are commonly used in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran and are resilient to a variety of reactions
Cellular Effects
It is known that tetrahydropyran derivatives can have various effects on cells, depending on their specific structure and the context in which they are used .
Molecular Mechanism
Tetrahydropyran derivatives are known to be involved in a variety of chemical reactions . For example, alcohols can react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .
Temporal Effects in Laboratory Settings
It is known that tetrahydropyran derivatives can be resilient to a variety of reactions .
Dosage Effects in Animal Models
It is known that tetrahydropyran derivatives can have various effects, depending on their specific structure and the context in which they are used .
Metabolic Pathways
Tetrahydropyran derivatives are known to be involved in a variety of chemical reactions .
Transport and Distribution
It is known that tetrahydropyran derivatives can have various effects on cells, depending on their specific structure and the context in which they are used .
Subcellular Localization
It is known that tetrahydropyran derivatives can have various effects on cells, depending on their specific structure and the context in which they are used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-tetrahydro-pyran-4-OL can be achieved through several methods. One common approach involves the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel. This reaction typically occurs under mild conditions and results in the formation of the desired tetrahydropyran derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as platinum or palladium on carbon can be employed to facilitate the hydrogenation process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-tetrahydro-pyran-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated alcohols.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted tetrahydropyran derivatives, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A parent compound with a similar ring structure but without the methyl and hydroxyl groups.
4-Hydroxytetrahydropyran: Similar to 3-Methyl-tetrahydro-pyran-4-OL but lacks the methyl group.
3-Methyl-4-t-butylthiomethylenisoxazolin-5-on: A structurally related compound with different functional groups.
Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
3-methyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-8-3-2-6(5)7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUCYGOVYIGXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89534-37-2 | |
| Record name | 3-methyloxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)







